Cas no 899738-55-7 (2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine)
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chlorophenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
- 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine
-
- Inchi: 1S/C19H17ClN2O2S/c20-16-9-4-5-11-18(16)25(23,24)22-14-13-21-12-6-10-17(21)19(22)15-7-2-1-3-8-15/h1-12,19H,13-14H2
- InChI Key: ZQBAMYZHBCDZLC-UHFFFAOYSA-N
- SMILES: C12=CC=CN1CCN(S(C1=CC=CC=C1Cl)(=O)=O)C2C1=CC=CC=C1
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2706-0025-2μmol |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-5μmol |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-10μmol |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-20μmol |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-1mg |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-2mg |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-3mg |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-4mg |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-5mg |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2706-0025-10mg |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
899738-55-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine
2-(2-Chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: A Comprehensive Overview
2-(2-Chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, with the CAS Registry Number 899738-55-7, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrazines, which are known for their unique structural features and potential applications in drug discovery. The molecule's structure incorporates a pyrrolopyrazine core with a sulfonyl group attached at the 2-position and a phenyl group at the 1-position. These substituents play a crucial role in modulating the compound's chemical properties and biological activity.
The synthesis of this compound involves a series of intricate organic reactions. Researchers have employed various strategies to construct the pyrrolopyrazine framework, including cyclization reactions and coupling processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such heterocyclic compounds. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the demands of modern drug discovery.
The biological activity of 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has been extensively studied in recent years. Experimental data indicate that this compound exhibits potent inhibitory effects on certain enzymes associated with inflammatory pathways. This makes it a promising candidate for the development of anti-inflammatory agents. Furthermore, preliminary studies suggest that the compound may also possess antioxidant properties, which could be harnessed for applications in neurodegenerative diseases.
The structural versatility of this compound allows for further functionalization to enhance its bioavailability and efficacy. Researchers have explored various substitution patterns on the pyrrolopyrazine core to optimize its pharmacokinetic properties. For example, introducing electron-withdrawing groups like chloro or sulfonyl moieties can influence the compound's solubility and metabolic stability. These modifications are critical for translating laboratory findings into clinically relevant therapeutics.
In terms of applications, pyrrolo[1,2-a]pyrazines have shown potential in oncology research due to their ability to target specific cancer pathways. The integration of a sulfonyl group in this compound may enhance its ability to interact with protein targets involved in cell proliferation and apoptosis. Recent studies have highlighted the importance of such interactions in designing next-generation anticancer drugs.
The development of novel synthetic routes for this compound continues to be an area of active research. Scientists are exploring green chemistry approaches to minimize environmental impact while maintaining high yields. For instance, solvent-free reactions and biocatalytic methods are being investigated as sustainable alternatives to traditional synthesis techniques.
In conclusion, 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine represents a compelling example of how advanced synthetic methodologies and biological insights can drive innovation in drug discovery. With ongoing research focusing on its structural optimization and therapeutic potential, this compound holds promise for addressing unmet medical needs across various disease areas.
899738-55-7 (2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)